Cas no 477708-82-0 ((2E)-3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(pyridin-2-yl)prop-2-en-1-one)
![(2E)-3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(pyridin-2-yl)prop-2-en-1-one structure](https://ja.kuujia.com/images/noimg.png)
(2E)-3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(pyridin-2-yl)prop-2-en-1-one 化学的及び物理的性質
名前と識別子
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- (2E)-3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(pyridin-2-yl)prop-2-en-1-one
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- MDL: MFCD02083168
(2E)-3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(pyridin-2-yl)prop-2-en-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | 10M-538S-5MG |
(E)-3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(2-pyridinyl)-2-propen-1-one |
477708-82-0 | >90% | 5mg |
£46.00 | 2023-09-07 | |
Key Organics Ltd | 10M-538S-1G |
(E)-3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(2-pyridinyl)-2-propen-1-one |
477708-82-0 | >90% | 1g |
£770.00 | 2023-09-07 | |
Key Organics Ltd | 10M-538S-10G |
(E)-3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(2-pyridinyl)-2-propen-1-one |
477708-82-0 | >90% | 10g |
£5775.00 | 2023-09-07 | |
Matrix Scientific | 162857-10mg |
(E)-3-[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(2-pyridinyl)-2-propen-1-one |
477708-82-0 | 10mg |
$146.00 | 2023-09-07 | ||
A2B Chem LLC | AI75898-1g |
(2E)-3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(pyridin-2-yl)prop-2-en-1-one |
477708-82-0 | >90% | 1g |
$1295.00 | 2024-04-19 | |
A2B Chem LLC | AI75898-5mg |
(2E)-3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(pyridin-2-yl)prop-2-en-1-one |
477708-82-0 | >90% | 5mg |
$214.00 | 2024-04-19 | |
Key Organics Ltd | 10M-538S-0.5G |
(E)-3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(2-pyridinyl)-2-propen-1-one |
477708-82-0 | >90% | 0.5g |
£385.00 | 2023-09-07 | |
Matrix Scientific | 162857-5mg |
(E)-3-[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(2-pyridinyl)-2-propen-1-one |
477708-82-0 | 5mg |
$105.00 | 2023-09-07 | ||
Key Organics Ltd | 10M-538S-1MG |
(E)-3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(2-pyridinyl)-2-propen-1-one |
477708-82-0 | >90% | 1mg |
£37.00 | 2023-09-07 | |
Key Organics Ltd | 10M-538S-5G |
(E)-3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(2-pyridinyl)-2-propen-1-one |
477708-82-0 | >90% | 5g |
£3080.00 | 2023-09-07 |
(2E)-3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(pyridin-2-yl)prop-2-en-1-one 関連文献
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Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
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Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
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V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
(2E)-3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(pyridin-2-yl)prop-2-en-1-oneに関する追加情報
Comprehensive Analysis of (2E)-3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(pyridin-2-yl)prop-2-en-1-one (CAS No. 477708-82-0)
The compound (2E)-3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(pyridin-2-yl)prop-2-en-1-one (CAS No. 477708-82-0) is a highly specialized chemical entity that has garnered significant attention in pharmaceutical and agrochemical research. With its unique structural features, including a pyrazole core and a pyridine moiety, this molecule exhibits potential applications in drug discovery and crop protection. Researchers are particularly interested in its trifluoromethyl group, a common pharmacophore known to enhance bioavailability and metabolic stability.
In recent years, the demand for fluorinated compounds like 477708-82-0 has surged due to their role in developing novel therapeutics and agrochemicals. The chloro and trifluoromethyl substituents contribute to its electronic and steric properties, making it a valuable intermediate in synthetic chemistry. This aligns with the growing trend of precision chemistry, where fine-tuning molecular structures can lead to breakthroughs in efficacy and sustainability.
The prop-2-en-1-one (chalcone) scaffold in this compound is another area of interest, as chalcone derivatives are widely studied for their diverse biological activities. Users searching for "chalcone derivatives in drug development" or "trifluoromethylpyrazole applications" will find this molecule particularly relevant. Its potential as a kinase inhibitor or antimicrobial agent has been explored in preliminary studies, though further validation is required.
From an industrial perspective, CAS No. 477708-82-0 is often discussed in the context of green chemistry and sustainable synthesis. The integration of catalysis and flow chemistry techniques to produce such compounds with minimal waste is a hot topic among chemists. This resonates with the broader push toward environmentally friendly manufacturing, a key concern for modern researchers and policymakers.
Analytical characterization of (2E)-3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(pyridin-2-yl)prop-2-en-1-one typically involves advanced techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods confirm its E-configuration and purity, critical for applications in high-value industries. The compound's stability under various conditions is also a frequent subject of inquiry, especially for those investigating its formulation compatibility.
In summary, 477708-82-0 represents a compelling case study in the intersection of medicinal chemistry and material science. Its multifaceted properties and adaptability to modern synthetic challenges make it a standout candidate for future innovations. As the scientific community continues to explore structure-activity relationships and scalable synthesis, this compound is poised to remain a focal point in cutting-edge research.
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